molecular formula C18H26BNO4 B2403340 2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2490666-02-7

2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2403340
CAS No.: 2490666-02-7
M. Wt: 331.22
InChI Key: AEPRNVIJPREAFO-UHFFFAOYSA-N
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Description

This compound belongs to the arylboronate ester family, characterized by a benzonitrile core substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position and a 3-hydroxy-2,2-dimethylpropoxy group at the ortho position. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The 3-hydroxy-2,2-dimethylpropoxy substituent introduces steric bulk and hydrogen-bonding capability, which may enhance solubility in polar solvents and influence reactivity in catalytic processes.

Properties

IUPAC Name

2-(3-hydroxy-2,2-dimethylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4/c1-16(2,11-21)12-22-15-9-14(8-7-13(15)10-20)19-23-17(3,4)18(5,6)24-19/h7-9,21H,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPRNVIJPREAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, with the CAS number 2490666-02-7 and molecular formula C18H26BNO4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 331.2 g/mol
  • Chemical Structure : The compound features a benzonitrile core substituted with a dioxaborolane moiety and a hydroxylated branched alkyl chain.

The biological activity of this compound is linked to its ability to modulate cellular processes through interaction with specific biological targets. Preliminary studies suggest that it may influence pathways related to:

  • Endoplasmic Reticulum Stress : The compound exhibits properties akin to chemical chaperones that help maintain protein homeostasis under stress conditions. This is particularly relevant in the context of diseases characterized by protein misfolding and aggregation.

Research Findings

  • Vascular Remodeling and Hypertension
    • A study investigated the effects of related compounds on vascular smooth muscle cells (VSMCs) under angiotensin II (AngII) stimulation. It was found that chemical chaperones like 3-hydroxy-2-naphthoic acid (3HNA), which shares structural similarities with the target compound, prevented vascular remodeling and hypertension in mice models by inhibiting protein synthesis and the unfolded protein response (UPR) markers in VSMCs .
  • In vitro Studies
    • In cultured cells, compounds similar to 2-(3-Hydroxy-2,2-dimethylpropoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile demonstrated the ability to reduce inflammation and fibrosis markers. These findings suggest potential applications in treating cardiovascular diseases where chronic inflammation is a contributing factor.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds with similar structures:

StudyFindings
Hypertension Model Chemical chaperones reduced heart weight/body weight ratios in AngII-infused mice, indicating protective cardiovascular effects .
Cell Culture Experiments In VSMCs treated with AngII, treatment with related compounds reduced markers of UPR and cellular stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Boronate-Functionalized Benzonitriles

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target compound 3-Hydroxy-2,2-dimethylpropoxy Not explicitly provided* Estimated ~315.2 Not provided Hydroxyl group enhances polarity; steric hindrance from branched alkoxy
2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Methoxy C₁₄H₁₈BNO₃ 259.11 755030-94-5 Simpler alkoxy group; lower molecular weight and hydrophilicity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile None (unsubstituted benzonitrile) C₁₃H₁₆BNO₂ 229.08 171364-82-2 Minimal steric hindrance; widely used in cross-coupling
2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-dioxaborolan-2-yl)benzonitrile Dimethylaminoethoxy + fluorine C₁₇H₂₄BFN₂O₃ 334.20 2377610-85-8 Electron-withdrawing fluorine and amino groups alter reactivity and solubility
4-Methyl-2-(tetramethyl-dioxaborolan-2-yl)benzonitrile Methyl C₁₄H₁₈BNO₂ 243.12 863868-22-8 Methyl group increases hydrophobicity; no hydrogen-bonding capacity
2-(4-(Tetramethyl-dioxaborolan-2-yl)phenyl)propanenitrile Propanenitrile C₁₅H₂₀BNO₂ 257.14 1015255-36-3 Propanenitrile chain introduces flexibility; potential for extended conjugation

*Estimated molecular formula for the target compound: C₁₆H₂₂BNO₄ (assuming the 3-hydroxy-2,2-dimethylpropoxy group contributes C₅H₁₁O₂).

Key Comparative Insights

Physicochemical Properties
  • Solubility: The hydroxyl group in the target compound improves solubility in polar solvents (e.g., DMSO or ethanol) compared to methyl or propanenitrile derivatives .
  • Thermal Stability : Branched alkoxy groups (e.g., 3-hydroxy-2,2-dimethylpropoxy) may reduce thermal stability compared to linear chains due to steric strain .

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